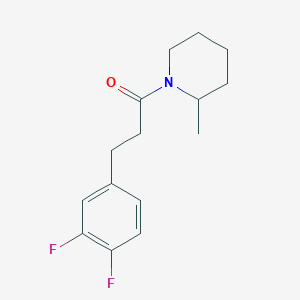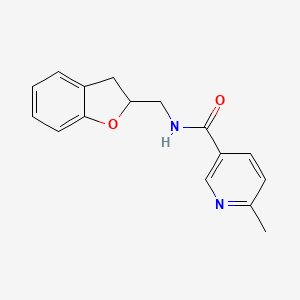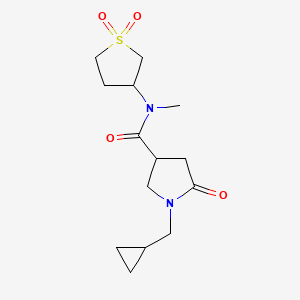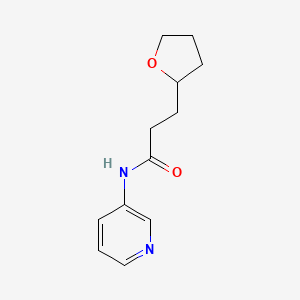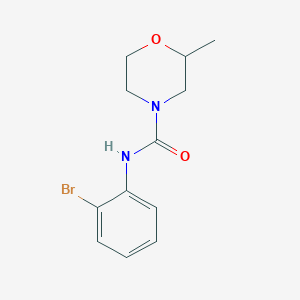![molecular formula C16H18N4O2 B7511393 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone, also known as PPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. PPE is a piperazine derivative that is synthesized through a multi-step process involving the reaction of 1-phenylpyrazole-3-carboxylic acid with piperazine and acetic anhydride.
Wirkmechanismus
The mechanism of action of 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has also been shown to inhibit the activity of various signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to induce apoptosis, or programmed cell death, through the activation of various signaling pathways. In inflammation, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. In insects, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to disrupt the nervous system, leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has several advantages for use in lab experiments, including its high purity and stability, as well as its low toxicity. However, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone also has some limitations, such as its limited solubility in water and its potential to degrade over time. These limitations can be overcome through the use of appropriate solvents and storage conditions.
Zukünftige Richtungen
For the study of 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone include the development of novel derivatives, the investigation of its therapeutic potential, and the exploration of its use in materials science.
Synthesemethoden
The synthesis of 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone involves the reaction of 1-phenylpyrazole-3-carboxylic acid with piperazine and acetic anhydride, followed by purification through column chromatography. The reaction proceeds through the formation of an intermediate, which is then converted to 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone through a dehydration reaction. This synthesis method has been optimized to yield high purity and high yield of 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various scientific fields. In medicine, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has also been investigated for its potential as an anti-inflammatory and anti-oxidant agent. In agriculture, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to have insecticidal properties against various pests, making it a potential candidate for use in crop protection. In materials science, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
1-[4-(1-phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-13(21)18-9-11-19(12-10-18)16(22)15-7-8-20(17-15)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUOIHDRVHLYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

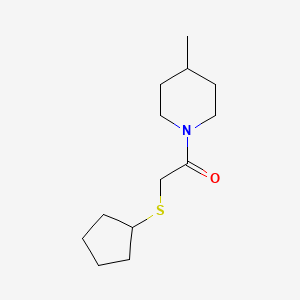
![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
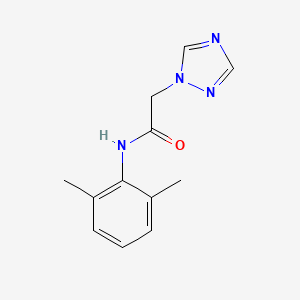
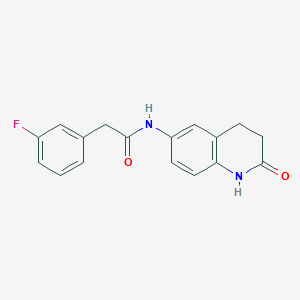
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)
